2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid

Description

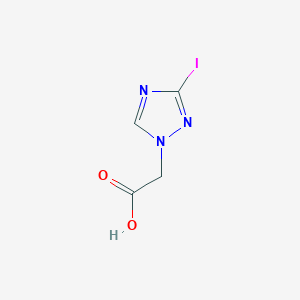

Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodo-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJGEMMKTVKZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by iodination.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often emphasize atom economy, selectivity, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Iodination: Iodine or N-iodosuccinimide in the presence of a suitable solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Structural Characteristics

The presence of the iodine atom in the triazole ring significantly influences the compound's reactivity and biological activity. The triazole moiety is known for its ability to form hydrogen bonds, which enhances its interaction with biological targets.

Medicinal Chemistry

2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological receptors and enzymes.

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds containing the triazole ring can inhibit the growth of bacteria and fungi. The iodine substitution may enhance this activity by increasing the compound's lipophilicity, facilitating better membrane penetration.

Anticancer Potential

Preliminary research suggests that triazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. The mechanisms may involve apoptosis induction or inhibition of specific oncogenic pathways. For instance, one study demonstrated that related triazole compounds showed significant activity against various cancer cell lines, indicating a promising avenue for further exploration of this compound in oncology research .

Materials Science

In materials science, this compound can be utilized for synthesizing advanced materials with specific properties. Its ability to form coordination complexes makes it suitable for applications in catalysis and as a precursor for novel polymeric materials.

Biological Studies

The compound's biological activity is also studied to understand its effects on various biological systems. It may serve as a lead compound for developing new therapeutics targeting specific enzymes or pathways involved in disease processes.

Case Study 1: Antimicrobial Evaluation

A study focused on evaluating the antimicrobial properties of various triazole derivatives found that those with iodine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts. The results indicated a zone of inhibition ranging from 12 mm to 20 mm depending on the concentration used .

Case Study 2: Cytotoxicity Screening

In vitro studies assessing the cytotoxic effects of triazole derivatives on cancer cell lines revealed that certain derivatives induced apoptosis at concentrations as low as 10 µM. The study highlighted the potential of triazole scaffolds in developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid in biological systems involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules . The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs of 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid, highlighting substituents and molecular properties:

Physicochemical Properties

- Solubility: The parent compound dissolves in DMSO and methanol but is poorly water-soluble . Iodo and bromo analogs likely exhibit lower solubility due to increased molecular weight.

- Melting Points : The parent compound melts >200°C (dec.), while methyl and phenyl derivatives have lower melting points due to reduced crystallinity .

- Acidity: The cyano analog (pKa ~2.5) is more acidic than the parent (pKa ~3.2) due to the electron-withdrawing CN group .

Key Research Findings

Synthetic Efficiency : Continuous-flow methods for methyl derivatives reduce reaction time from 24 hours (batch) to 2 hours, improving sustainability .

Regioselectivity : N-1 alkylation dominates in triazole acetic acids, but competing N-2/N-4 isomers require purification (e.g., silica plugs for methyl derivatives) .

Safety : Flow chemistry mitigates risks associated with energetic intermediates (e.g., azides) .

Biodistribution : Iodinated triazoles may exhibit enhanced tissue penetration due to iodine’s lipophilicity, though toxicity data are lacking.

Biological Activity

2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this compound based on available research findings.

The compound has the following chemical properties:

- Molecular Formula : C4H4IN3O2

- CAS Number : 1515530-54-7

- Molecular Weight : 227.10 g/mol

Triazole derivatives often exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for fungal and bacterial survival.

- Induction of Apoptosis : Certain triazole compounds can trigger apoptotic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazoles can induce oxidative stress in cancer cells, leading to cell death.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that similar triazole compounds showed potent activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism was primarily attributed to ROS generation leading to apoptosis in these cells .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity. The structural features of this compound suggest potential efficacy against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against resistant strains of bacteria and fungi .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound involves several methods that optimize yield and purity. Recent advancements have introduced metal-free processes that enhance sustainability while maintaining high selectivity and efficiency . Derivatives of this compound are being explored for enhanced biological activity.

Q & A

Basic: What are the key considerations for synthesizing 2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid?

The synthesis typically involves N-alkylation of a substituted triazole precursor (e.g., 3-iodo-1H-1,2,4-triazole) with bromoacetate derivatives under mild conditions. Key considerations include:

- Regioselectivity : Ensuring alkylation occurs at the N-1 position of the triazole ring, which can be influenced by reaction temperature and base selection (e.g., K₂CO₃ or NaH) .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

- Chromatography-free isolation : Sustainable workflows avoid column chromatography by leveraging pH-controlled crystallization or continuous-flow processes .

Basic: How is the compound characterized post-synthesis?

Characterization relies on multi-modal analytical techniques :

- ¹H-NMR : Confirms regioselectivity by identifying proton environments (e.g., N-1 vs. N-2 alkylation) .

- LC-MS : Quantifies purity (% area/area) and detects byproducts .

- Solubility profiling : Determines solubility in water or organic solvents, critical for downstream applications .

- Storage stability : Tightly sealed containers under cool, dry conditions prevent degradation .

Advanced: How can N-alkylation regioselectivity be optimized for iodinated triazole derivatives?

Regioselectivity challenges arise due to competing alkylation at N-1 and N-2 positions. Methodological strategies include:

- Base screening : Weak bases (e.g., K₂CO₃) favor N-1 alkylation, while stronger bases (e.g., NaH) may shift selectivity .

- Continuous-flow reactors : Enhance reaction control, reducing side reactions and improving yield .

- Temperature modulation : Lower temperatures (e.g., 0–25°C) suppress kinetic byproduct formation .

Advanced: How should researchers address contradictions in reported reaction yields or purity?

Discrepancies often stem from variations in substrate reactivity or analytical thresholds . Mitigation steps include:

- Reproducibility checks : Validate protocols using internal standards (e.g., ¹H-NMR with trimethoxybenzene) .

- Parameter sensitivity analysis : Systematic screening of solvents, bases, and temperatures to identify critical variables .

- Cross-lab validation : Collaborate to reconcile differences in LC-MS detection limits or isolation methods .

Application: What methodologies enable the use of this compound in synthesizing phosphonic acid derivatives?

The compound serves as a precursor for phosphonate-linked bioactive molecules . A validated route involves:

- Reagents : H₃PO₄ and PCl₃ in chlorobenzene at 100–110°C to form (1-hydroxy-1-phosphono-2-[1,2,4]triazol-1-yl-ethyl)-phosphonic acid .

- Purification : Solvent extraction (e.g., dichloromethane/water) followed by recrystallization .

- Analytical validation : ³¹P-NMR to confirm phosphonate bond formation .

Advanced: What are the stability challenges for this compound, and how can they be managed?

Degradation pathways include hydrolysis of the acetic acid moiety or triazole ring oxidation. Solutions involve:

- Controlled storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C .

- Real-time stability monitoring : Periodic LC-MS analysis to track degradation products .

- Formulation additives : Co-solvents (e.g., glycerol) or antioxidants (e.g., BHT) in aqueous buffers .

Advanced: How can selective functionalization of the triazole ring expand combinatorial libraries?

Click chemistry and cross-coupling reactions enable diversification:

- Iodo-triazole reactivity : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the 3-position .

- Peptide conjugation : Amide bond formation with the acetic acid group generates peptidomimetics for drug discovery .

- High-throughput screening : Automated platforms optimize reaction conditions for library synthesis .

Sustainability: What green chemistry principles apply to large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.